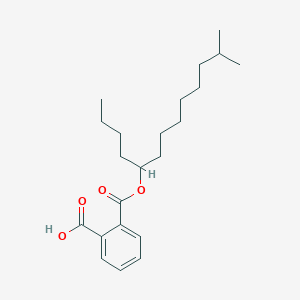
(3R,4R)-4-Methylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-Methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the methyl group at the fourth position and the carboxylic acid group at the third position, along with the specific stereochemistry (3R,4R), makes this compound unique and valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For example, a method described in a patent involves the preparation of this compound using a chiral auxiliary and subsequent reduction and hydrolysis steps . The reaction conditions typically involve the use of mild reducing agents and controlled temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines under specific conditions.
Substitution: The methyl group and the nitrogen atom in the piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R,4R)-4-Methylpiperidine-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: This compound shares a similar structure with a piperidine ring and a carboxylic acid group but differs in the position and type of substituents.
4,4′-Trimethylenedipiperidine: Another piperidine derivative with different substituents and applications.
Uniqueness
(3R,4R)-4-Methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group on the piperidine ring. This combination of features makes it particularly valuable for applications requiring chiral purity and specific functional groups.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(3R,4R)-4-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
WKOFYEXTIWYYNM-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1CCNC[C@@H]1C(=O)O |
SMILES canónico |
CC1CCNCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)



![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)





![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
